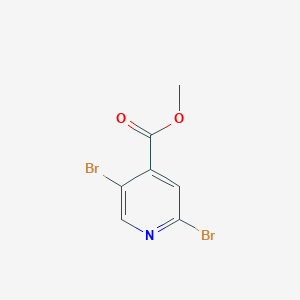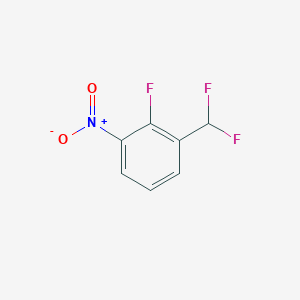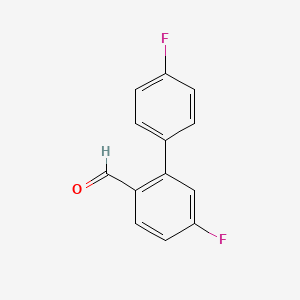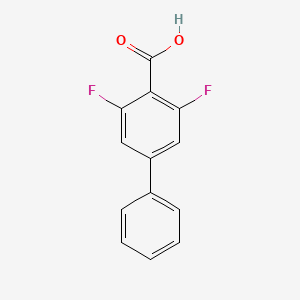![molecular formula C12H8F3N B7838490 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)
2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F3N It is a derivative of biphenyl, where three hydrogen atoms are replaced by fluorine atoms at the 2, 3’, and 5 positions, and an amine group is attached at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3’,5-trifluorobiphenyl and 4-nitroaniline.
Nitration: The 2,3’,5-trifluorobiphenyl undergoes nitration to introduce a nitro group at the 4 position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Industrial Production Methods
In an industrial setting, the synthesis of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the design and synthesis of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3’,4’,5’-Trifluoro-[1,1’-biphenyl]-2-amine: Similar structure but with different positions of the fluorine atoms and amine group.
2,3,4-Trifluoro-[1,1’-biphenyl]-4-amine: Another trifluorinated biphenyl derivative with different fluorine atom positions.
Uniqueness
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine is unique due to its specific arrangement of fluorine atoms and the amine group, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2,5-difluoro-4-(3-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIMEXGAFSBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,5-Dimethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid](/img/structure/B7838414.png)
![Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine](/img/structure/B7838425.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)






![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)

![3-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838503.png)


